molecular formula C17H17N3O B2748933 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea CAS No. 941968-49-6

3-(1H-indol-3-yl)-1-(2-phenylethyl)urea

Cat. No.: B2748933
CAS No.: 941968-49-6
M. Wt: 279.343
InChI Key: QRRBQHFEBYTZCT-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-(2-phenylethyl)urea is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. The indole moiety is known for its biological activity and is present in various compounds with therapeutic potential . This compound combines the indole structure with a phenethylurea group, potentially enhancing its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea typically involves the reaction of indole derivatives with phenethyl isocyanate. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic addition of the indole nitrogen to the isocyanate, forming the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain pathways involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea stands out due to its unique combination of the indole and phenethylurea groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBQHFEBYTZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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